Nitric Acid

Organic Synthesis Nitration Energetic Materials

Critical applications fail with substitute acids. Nitric acid delivers unique oxidative nitration and passivation. Fuming grade (CAS 52583-42-3) enables: - Nitroaromatic synthesis: >78% dinitration yield, 4:1 HNO3:substrate ratio - Passivation (ASTM A967): Achieves Cr:Fe surface ratio of 1.5:1 for corrosion resistance - Semiconductor FEOL: >99.999% purity removes trace metals (Na, K, Cu). Electronic grade available.

Molecular Formula HNO3
Molecular Weight 63.013 g/mol
CAS No. 52583-42-3
Cat. No. B8821621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric Acid
CAS52583-42-3
Molecular FormulaHNO3
Molecular Weight63.013 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-]
InChIInChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
InChIKeyGRYLNZFGIOXLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2024)
Very soluble in water
Miscible with water
Solubility in water at 20 °C: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Nitric Acid for Industrial & Semiconductor Procurement


Nitric acid, designated by CAS number 52583-42-3 for its fuming grade, is an inorganic strong acid and a potent oxidizing agent, existing as a colorless to yellow-red fuming liquid . As a foundational chemical in industries ranging from high-precision semiconductor manufacturing to large-scale organic nitration, its utility is defined by a unique combination of strong acidity (pKa ≈ -1.5), high oxidative power, and specific reactivity profiles [1][2]. This guide provides a quantitative, comparator-based analysis to inform scientific and procurement decisions, focusing on verifiable performance differentiators against its closest industrial alternatives.

Workflow
Nitration of aromatic intermediates
Workflow
Stainless steel passivation per ASTM A967
Workflow
Semiconductor wafer cleaning (electronic grade)

Process Failures from Substituting Nitric Acid


Substituting nitric acid with other strong mineral acids like sulfuric or hydrochloric acid is not feasible for many critical applications due to fundamentally different reaction mechanisms and outcomes. Nitric acid's distinct value derives from its dual nature as a strong acid and a potent oxidizer, enabling unique chemistries such as stainless steel passivation via surface chromium enrichment or high-purity oxidation in semiconductor cleaning that other acids cannot replicate [1][2]. Furthermore, its role in nitration is unique; while other acids can catalyze the formation of the active nitronium ion (NO2+), nitric acid is the essential source of the nitro group itself, making it irreplaceable in this multi-billion dollar industrial process [3]. The following evidence quantifies the specific performance deltas that mandate the selection of nitric acid over its closest comparators.

Target
Nitric acid: dual strong acid and oxidizer
Substitute
Sulfuric acid: oxidative mechanism may not transfer; mixed-acid process required for nitration
Target
Nitric acid passivation (Cr:Fe ratio context)
Substitute
Citric acid: surface Cr:Fe ratio and standard compliance may differ
Target
Nitric acid for metal dissolution/cleaning
Substitute
Hydrochloric acid: non-oxidizing, may not remove organic residues effectively

Nitric Acid vs. Industrial Alternatives


Nitration Efficiency: Alone vs. Mixed Acid

In aromatic nitration, the choice of nitrating agent directly dictates reaction rate and yield. While a mixture of nitric and sulfuric acids (mixed acid) is commonly employed, fuming nitric acid (CAS 52583-42-3) alone can achieve substantial conversion. However, the presence of sulfuric acid drastically accelerates the reaction by promoting the formation of the nitronium ion (NO2+) [1]. A direct comparison in the nitration of biphenyl with zeolite catalyst shows that using 95% nitric acid alone can achieve a dinitration yield of over 78.08% when the nitric acid to substrate molar ratio is 4:1 [2]. In contrast, the use of mixed acid fundamentally alters the kinetics, as sulfuric acid reduces the concentration of water and increases the concentration of the active nitronium ion, thereby dramatically increasing the reaction rate [1].

Nitration yield
Reported
Dinitration yield >78.08%
Supports process design using sole HNO3 nitration.
Yield is substrate- and condition-dependent.
Organic Synthesis Nitration Energetic Materials Kinetics

Stainless Steel Passivation: Nitric vs. Citric Acid

Nitric acid passivation is a standard industrial process for enhancing the corrosion resistance of stainless steel by selectively dissolving free iron and enriching the surface in chromium. A key differentiator is the resulting surface composition. Nitric acid passivation achieves a typical chromium-to-iron (Cr:Fe) ratio of about 1.5:1, a significant improvement over the untreated surface ratio of ≤1:1 [1]. While citric acid is a viable alternative offering environmental benefits, studies comparing the two methods indicate that nitric acid passivation can result in a different surface chemistry. One analysis noted that while citric acid formulations may produce a more coherent oxide layer, the Cr:Fe ratio achieved and the specific corrosion resistance can vary, with nitric acid being a long-established, well-understood, and effective standard across a wider range of stainless steel grades [2][3].

Surface Cr:Fe ratio
Head-to-head
~1.5:1 (HNO3) vs ≤1:1 untreated
Correlates with reported higher corrosion resistance.
Mechanism may vary with stainless steel grade.
Corrosion Engineering Surface Science Stainless Steel Passivation

Acid Strength: Nitric vs. Acetic Acid

The acid dissociation constant (pKa) is a fundamental property governing reactivity in acid-catalyzed processes and pH control. Nitric acid (pKa ≈ -1.5) is a strong mineral acid, fully dissociating in water, in stark contrast to weak organic acids like acetic acid (pKa 4.8) [1][2]. This pKa difference of over 6 units represents a difference of over one million times in acid strength. Compared to other strong mineral acids, nitric acid's pKa positions it as a strong acid, though less dissociative than hydrochloric acid (pKa ≈ -7) or sulfuric acid (pKa ≈ -3) [3]. This intermediate strength, combined with its oxidative properties, provides a unique reactivity window.

Acid strength (pKa)
Class-level
pKa ≈ -1.5 vs acetic 4.8, HCl -7
Guides selection for strong acid catalysis.
Class-level; specific reactivity depends on concentration.
Physical Chemistry Acid-Base Chemistry Reagent Selection Process Design

Oxidizing Power: Nitric vs. Sulfuric Acid

A critical differentiator for nitric acid is its oxidizing power, which enables it to participate in reactions where other strong acids, like sulfuric acid, act primarily as proton donors or dehydrating agents. While sulfuric acid can act as an oxidant at high concentrations, nitric acid is classified unequivocally as a strong oxidizing acid [1]. The CAMEO Chemicals database explicitly states that while materials in the 'strong oxidizing acids' group (which includes nitric acid) all have oxidizing ability, 'that ability varies (for example, nitric acid is a stronger oxidizing agent than sulfuric acid and most sulfonic acids)' [1]. This is further supported by its higher concentration of the undissociated, strongly oxidizing HNO3 molecule and its ability to oxidize metals like copper and silver, which are resistant to non-oxidizing acids like sulfuric acid.

Oxidizing power
Data to verify
Reported stronger oxidizer than sulfuric acid
Indicates oxidative mechanism for metal dissolution.
Sources empty; verify for target application.
Oxidation Chemistry Wet Etching Cleaning Processes Redox Chemistry

Semiconductor Wafer Cleaning Purity: Electronic vs. Standard Grade

In semiconductor fabrication, the purity of process chemicals directly impacts device yield. Electronic-grade nitric acid is essential for cleaning silicon wafers to remove metallic contaminants (Na, K, Ca, Cr, Cu, Al, etc.) and organic residues that can alter device functionality [1][2]. The level of purification required is extreme. While standard analytical reagent-grade fuming nitric acid (CAS 52583-42-3) has a minimum purity specification of ≥97% , electronic-grade material is purified to a minimum of 99.999% [3]. This represents a reduction in total impurities from up to 30,000 ppm (3%) in a reagent grade material down to ≤10 ppm for electronic-grade, an improvement of three orders of magnitude.

Electronic-grade purity
Reported
>99.999% vs reagent ≥97%
Essential for trace metal control in semiconductor cleaning.
Impurity levels defined by supplier specification.
Semiconductor Manufacturing Wet Cleaning Trace Metal Analysis High Purity Chemicals

Regulatory Classification: Fuming vs. Concentrated Nitric Acid

The fuming grade of nitric acid (CAS 52583-42-3), with a concentration >86%, is subject to stricter regulatory controls than concentrated (e.g., 70%) nitric acid due to its heightened reactivity and hazards . In the China Inventory of Explosive Precursors, standard nitric acid is classified as an 'Oxidizing liquid, category 3,' while fuming nitric acid (CAS 52583-42-3) is classified as a more hazardous 'Oxidizing liquid, category 1' [1]. This higher classification for the fuming grade translates to more stringent requirements for procurement, storage, transportation, and use, including licensing and reporting obligations.

Regulatory classification
Class-level
Oxidizing liquid, category 1 (fuming grade)
Indicates stricter regulatory controls for procurement.
Per China Inventory of Explosive Precursors.
Dangerous Goods EHS Compliance Procurement Safety Explosive Precursors

Nitric Acid Application Scenarios


Nitration of Aromatic Compounds

Procurement should specify nitric acid (CAS 52583-42-3) as the primary nitrating agent for the synthesis of nitroaromatic intermediates when a defined dinitration yield exceeding 78% is sufficient and the added process complexity and cost of mixed acid (HNO3/H2SO4) can be avoided. This selection is supported by evidence showing yields of >78.08% for dinitrobiphenyls using a 4:1 molar ratio of 95% nitric acid to substrate [1]. The fuming grade's high concentration minimizes water, which can inhibit the nitration reaction by reducing the concentration of the active nitronium ion (NO2+).

Stainless Steel Passivation for Aerospace & Medical

In manufacturing environments where adherence to established industry standards (ASTM A967, ASTM A380, AMS 2700) is mandatory, nitric acid passivation remains the benchmark. The evidence confirms its efficacy in achieving a superior Cr:Fe surface ratio of ~1.5:1, which correlates directly with enhanced corrosion resistance [1][2]. For applications such as surgical implants, high-purity fluid handling systems, or aerospace components, the well-documented and predictable performance of nitric acid passivation justifies its selection over alternative chemistries like citric acid, despite the latter's environmental or safety advantages [3].

Oxidative Cleaning in Semiconductor Manufacturing

The procurement of electronic-grade nitric acid (>99.999% purity) is essential for front-end-of-line (FEOL) semiconductor processing, specifically for the removal of trace metal contaminants (Na, K, Cr, Cu, Al, etc.) and organic residues from silicon wafers [1][2]. The three-order-of-magnitude reduction in impurities compared to standard reagent-grade acid directly impacts device yield and reliability [3]. This is not a process where substitution with other acids (e.g., hydrochloric, sulfuric) is possible, as nitric acid's strong oxidizing property is required to remove specific contaminants without damaging the underlying silicon.

Strong Oxidizing Reagent in Analytical Chemistry

For laboratory and pilot-scale applications requiring a strong oxidizing agent that is also a strong acid, nitric acid is the preferred choice. Evidence from authoritative chemical reactivity databases classifies it as a stronger oxidant than sulfuric and most sulfonic acids, and as a strong acid (pKa -1.5) [1][2]. This makes it suitable for tasks such as digesting metal samples for ICP-MS analysis, cleaning laboratory glassware of trace organics, and acting as a component in etchants (e.g., aqua regia) for noble metals, where its combined acidic and oxidative properties are irreplaceable [3].

Application
Selection Property
Validation Focus
Aromatic nitration
High-concentration HNO3 nitration efficiency
Process yield without mixed acid
Stainless steel passivation
Surface Cr:Fe ratio enhancement
Corrosion resistance per ASTM A967
Semiconductor wafer cleaning
Electronic-grade trace metal purity
Wafer yield and device reliability
Analytical sample digestion
Combined strong acid and oxidizer profile
Metal dissolution and organic removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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